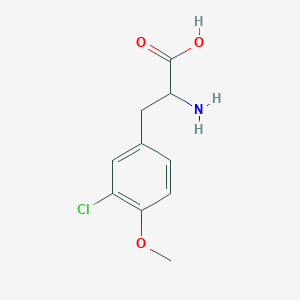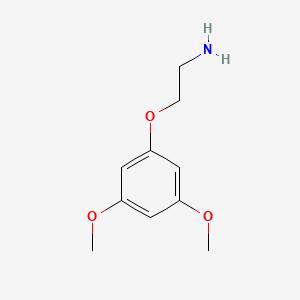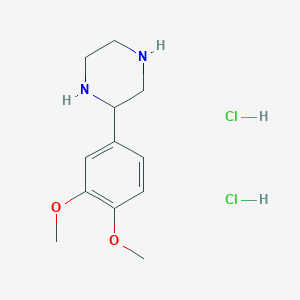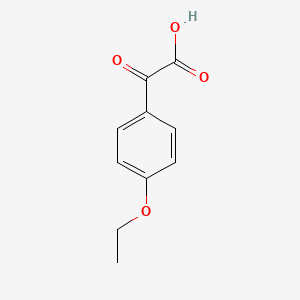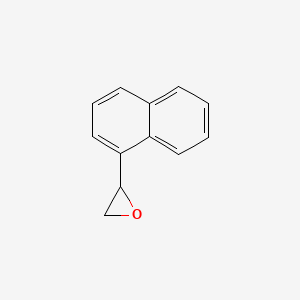
2-(naphthalen-1-yl)oxirane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(Naphthalen-1-yl)oxirane, also known as 1-naphthyl oxirane, is an organic compound with the chemical formula C₁₂H₁₀O. It is a white crystalline solid with a distinct aromatic odor. This compound is a member of the oxirane family, characterized by a three-membered epoxide ring. The presence of the naphthalene moiety imparts unique chemical properties, making it a valuable intermediate in organic synthesis .
準備方法
Synthetic Routes and Reaction Conditions
2-(Naphthalen-1-yl)oxirane can be synthesized through the reaction of naphthalene with ethylene oxide under appropriate conditions. The reaction typically involves the use of a catalyst, such as a Lewis acid, to facilitate the formation of the oxirane ring. The reaction is carried out at elevated temperatures and pressures to ensure complete conversion of the starting materials .
Industrial Production Methods
In an industrial setting, the synthesis of this compound is scaled up using continuous flow reactors. This method allows for better control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. The use of advanced purification techniques, such as distillation and crystallization, ensures that the compound meets the required specifications for various applications .
化学反応の分析
Types of Reactions
2-(Naphthalen-1-yl)oxirane undergoes a variety of chemical reactions, including:
Nucleophilic Substitution: The oxirane ring is highly reactive towards nucleophiles, leading to ring-opening reactions.
Oxidation: The compound can be oxidized to form corresponding diols or other oxygenated derivatives.
Reduction: Reduction reactions can convert the oxirane ring into an alcohol or other reduced forms.
Common Reagents and Conditions
Nucleophilic Substitution: Common nucleophiles include hydrazine hydrate, phenyl hydrazine, and methyl hydrazine.
Oxidation: Oxidizing agents such as hydrogen peroxide in an alkaline medium are used to oxidize the compound.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed for reduction reactions.
Major Products Formed
Nucleophilic Substitution: Products include hydroxy pyrazoles and hydroxy oxazoles.
Oxidation: Products include diols and other oxygenated derivatives.
Reduction: Products include alcohols and other reduced forms.
科学的研究の応用
2-(Naphthalen-1-yl)oxirane has a wide range of applications in scientific research:
作用機序
The mechanism of action of 2-(naphthalen-1-yl)oxirane involves its reactivity towards nucleophiles, leading to ring-opening reactions. The oxirane ring is strained, making it highly susceptible to nucleophilic attack. This reactivity is exploited in various synthetic applications, where the compound acts as an electrophile, reacting with nucleophiles to form new chemical bonds. The molecular targets and pathways involved depend on the specific nucleophile and reaction conditions used .
類似化合物との比較
2-(Naphthalen-1-yl)oxirane can be compared with other similar compounds, such as:
Styrene Oxide: Similar to this compound, styrene oxide contains an epoxide ring but has a phenyl group instead of a naphthalene moiety. Styrene oxide is less reactive due to the smaller size and lower aromaticity of the phenyl group.
2-(Naphthalen-2-yl)oxirane: This compound is an isomer of this compound, with the oxirane ring attached to the second position of the naphthalene ring.
The uniqueness of this compound lies in its combination of the highly reactive oxirane ring and the aromatic naphthalene moiety, making it a versatile intermediate in organic synthesis .
特性
CAS番号 |
62222-40-6 |
|---|---|
分子式 |
C12H10O |
分子量 |
170.21 g/mol |
IUPAC名 |
2-naphthalen-1-yloxirane |
InChI |
InChI=1S/C12H10O/c1-2-6-10-9(4-1)5-3-7-11(10)12-8-13-12/h1-7,12H,8H2 |
InChIキー |
VEKOQDMCBFGHBI-UHFFFAOYSA-N |
正規SMILES |
C1C(O1)C2=CC=CC3=CC=CC=C32 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


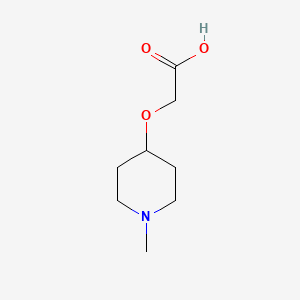
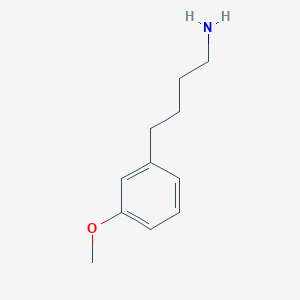
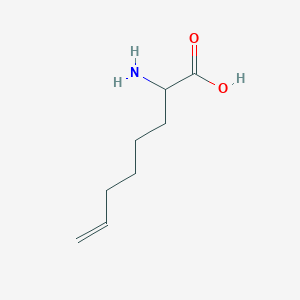
![Piperazine, 1-[2-[4-(trifluoromethyl)phenyl]ethyl]-](/img/structure/B8271269.png)
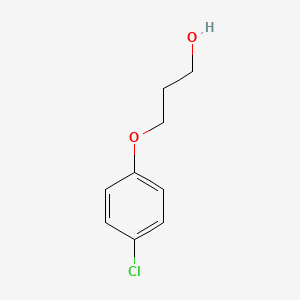


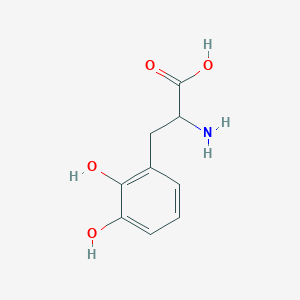
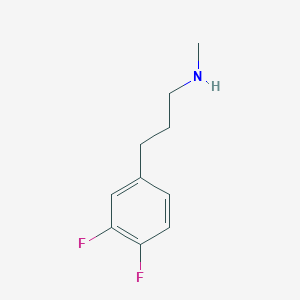
![4-[(3,4-Dichlorophenoxy)methyl]-piperidine hydrochloride](/img/structure/B8271332.png)
